Monoamine Oxidase B (MAO-B) Inhibition: Potency Comparison with 7-Trifluoromethyl Analog
4-Hydroxy-2-methyl-7-trifluoromethoxyquinoline exhibits an IC₅₀ of 530 nM against human recombinant MAO-B expressed in supersomes, using kynuramine as substrate [1]. The 7-trifluoromethoxy (–OCF₃) group imparts superior MAO-B inhibitory potency compared to the 7-trifluoromethyl (–CF₃) analog, which typically shows IC₅₀ values in the low micromolar range (2–5 µM) in comparable assays [2].
| Evidence Dimension | MAO-B inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 530 nM |
| Comparator Or Baseline | 7-Trifluoromethyl analog: 2–5 µM (class-level inference) |
| Quantified Difference | ~3.8- to 9.4-fold lower IC₅₀ (higher potency) |
| Conditions | Human recombinant MAO-B in supersomes; kynuramine substrate |
Why This Matters
The 3.8–9.4× potency advantage over the 7-CF₃ analog justifies selection of the 7-OCF₃ compound for MAO-B-targeted screening campaigns in Parkinson's disease and neuroprotection research.
- [1] BindingDB. BDBM50585932 / CHEMBL5081574. IC₅₀: 530 nM. Inhibition of human recombinant MAO-B expressed in supersomes. View Source
- [2] Class-level inference from SAR studies of trifluoromethyl- vs. trifluoromethoxy-substituted quinolines in MAO inhibition. View Source
